
Technical Support Center: Troubleshooting the
Buffy Coat Layer in Ficoll Tubes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fuscol

Cat. No.: B1253265 Get Quote

Welcome to our technical support center for troubleshooting issues related to the buffy coat

layer in Ficoll tubes. This guide is designed for researchers, scientists, and drug development

professionals to help identify and resolve common problems encountered during peripheral

blood mononuclear cell (PBMC) isolation using density gradient centrifugation.

Frequently Asked Questions (FAQs)
Q1: What is a buffy coat and why is it important?

The buffy coat is a thin, whitish layer of cells that is formed between the plasma and the red

blood cell layers after the centrifugation of whole blood. It is a concentrated source of

leukocytes (white blood cells), including lymphocytes and monocytes, which are collectively

known as peripheral blood mononuclear cells (PBMC), as well as granulocytes and platelets.[1]

Isolating a clean and distinct buffy coat is a critical step for a wide range of downstream

applications in immunology, cell therapy, and infectious disease research.

Q2: I am not getting a sharp, well-defined buffy coat layer. What could be the cause?

A diffuse or poorly defined buffy coat can be caused by several factors:

Temperature: One of the most common issues is the temperature of the reagents and the

blood sample. Blood, buffers, and the Ficoll medium should be at room temperature (18-

20°C).[2] If the blood is too cold, red blood cells will not aggregate properly and can

contaminate the PBMC layer. Conversely, if the temperature is too high, the density of the
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Ficoll medium decreases, which may cause some lymphocytes to pellet with the red blood

cells.[3]

Centrifugation: Incorrect centrifugation speed or time can lead to poor separation. It is also

crucial to use a swinging-bucket rotor and to ensure the centrifuge brake is turned off to

prevent disturbance of the layers upon deceleration.[4][5]

Blood Sample Quality: The age and quality of the blood sample are critical. Delays in

processing can lead to cell activation, decreased viability, and a less distinct separation.[3][6]

It is best to process blood within 8 hours of collection.[7]

Improper Layering: Care must be taken to gently layer the diluted blood over the Ficoll

medium without mixing the two layers.[6] Disturbing the interface can lead to a diffuse buffy

coat.

Q3: My PBMC yield is very low. How can I improve it?

Low PBMC yield is a frequent problem with several potential causes:

Incomplete Collection: You may not be collecting the entire buffy coat layer. It is better to

aspirate some of the plasma layer above and a small amount of the Ficoll layer below to

ensure you collect all the mononuclear cells.[8]

Blood Sample Issues: Old blood samples (older than 24 hours) can result in reduced

lymphocyte yield.[3] Additionally, starting with a low white blood cell count in the donor

sample will naturally result in a lower PBMC yield.

Overly Aggressive Lysis: If you are performing a red blood cell lysis step after collecting the

buffy coat, prolonged exposure to the lysis buffer can lead to the lysis of PBMCs, thereby

reducing your yield.[9]

Washing Steps: Significant cell loss can occur during the washing steps.[10] Ensure you are

using appropriate centrifugation speeds and carefully decanting the supernatant.

Q4: I have significant red blood cell (RBC) contamination in my buffy coat. What should I do?
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RBC contamination is a common issue that can interfere with downstream assays. Here are

some reasons and solutions:

Improper Blood Dilution: Failing to dilute the blood sample (typically 1:1 with a balanced salt

solution like PBS) can result in the density of the blood being too close to that of the Ficoll,

leading to inadequate separation of red blood cells from white blood cells.[11]

Temperature: As mentioned, using cold blood can prevent proper RBC aggregation and

sedimentation.

Centrifugation Force: Inadequate centrifugation force or time may not be sufficient to pellet

all the red blood cells.[12]

RBC Lysis: If contamination persists, you can perform a red blood cell lysis step after

harvesting the buffy coat. Commercially available RBC lysis buffers containing ammonium

chloride are effective for this purpose.[12] However, be mindful that this step can also lead to

some loss of viable PBMCs.[12]

Q5: The buffy coat and blood mixture immediately falls to the bottom of the Ficoll tube. What is

happening?

This issue is often due to a problem with the density of your solutions. A common mistake is

using a concentrated buffer, such as 10x PBS, to dilute the blood.[13] This dramatically

increases the density of the blood sample, causing it to be denser than the Ficoll medium and

therefore unable to layer on top. Always ensure you are using a 1x isotonic buffer for dilution.

Experimental Protocols
Protocol for Isolation of PBMCs from Whole Blood using
Ficoll-Paque
This protocol is a standard method for isolating mononuclear cells.

Materials:

Ficoll-Paque™ PLUS (or similar density gradient medium, ρ = 1.077 g/mL)[5][14]

Phosphate Buffered Saline (PBS), Ca++/Mg++ free[14]
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Anticoagulated whole blood (e.g., in EDTA, heparin, or citrate tubes)[7]

Sterile 15 mL or 50 mL conical tubes[14]

Sterile pipettes

Centrifuge with a swinging-bucket rotor[4]

Procedure:

Preparation: Ensure all reagents and blood samples are at room temperature (18-20°C).[2]

Blood Dilution: Dilute the whole blood 1:1 with PBS in a conical tube.[5][11] For example, mix

10 mL of blood with 10 mL of PBS. Gently mix by inversion.

Ficoll Layering: Carefully add the appropriate volume of Ficoll-Paque to a new conical tube.

For a 15 mL tube, you might use 3-4 mL of Ficoll.[14] For a 50 mL tube, 15 mL is common.[7]

Sample Layering: Gently layer the diluted blood on top of the Ficoll-Paque.[6] Tilt the Ficoll

tube and slowly dispense the blood down the side of the tube to minimize mixing of the

layers.

Centrifugation: Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature

with the brake turned off.[4][6][7]

Buffy Coat Collection: After centrifugation, four distinct layers should be visible: plasma, the

buffy coat (a whitish band of mononuclear cells), the Ficoll-Paque layer, and the red blood

cell pellet at the bottom.[4] Carefully aspirate the upper plasma layer without disturbing the

buffy coat. Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new

conical tube.[5]

Washing: Add at least 3 volumes of PBS to the collected cells (e.g., 9 mL of PBS for 3 mL of

collected cells). Mix gently by inversion.

Centrifugation (Wash): Centrifuge at 300 x g for 10 minutes at room temperature.[7]

Final Steps: Discard the supernatant and resuspend the cell pellet in your desired buffer or

media for cell counting and downstream applications. A second wash step may be performed
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to remove residual platelets.[7]

Quantitative Data Summary
Parameter Recommended Value

Common Issues if
Deviated

Blood Dilution Ratio
1:1 with PBS or other balanced

salt solution[5][11]

Too little dilution: Increased

RBC contamination. Too much

dilution: May result in a more

diffuse buffy coat.

Centrifugation Speed 400 - 900 x g[6][14][15]

Too low: Incomplete

separation, RBC

contamination. Too high:

Potential for cell damage and

loss of viability.

Centrifugation Time 20 - 40 minutes[5][7]

Too short: Incomplete

separation. Too long: Can lead

to a more compact pellet that

is harder to resuspend.

Temperature 18 - 20°C[2]

Too low: Poor RBC

aggregation, RBC

contamination. Too high:

Decreased Ficoll density,

potential loss of lymphocytes

to the RBC pellet.

Visual Guides
Ficoll-Paque PBMC Isolation Workflow
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Caption: Workflow for PBMC isolation using Ficoll-Paque.
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Troubleshooting Decision Tree for Poor Buffy Coat
Formation

Problem:
Poor Buffy Coat Formation

Are reagents & blood
at room temp (18-20°C)?

Solution:
Warm reagents and blood

to room temperature.

No

Is centrifuge speed, time,
and brake setting correct?

Yes

Problem Resolved

Solution:
Adjust settings.

(e.g., 400-500g, 30-40min, brake off)

No

Is the blood sample
fresh (< 24 hours old)?

Yes

Solution:
Use fresh blood samples

for optimal results.

No

Was the blood layered
gently without mixing?

Yes

Solution:
Improve layering technique.

Pipette slowly down the
side of the tube.

No

Yes
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Click to download full resolution via product page

Caption: Decision tree for troubleshooting poor buffy coat formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. stemcell.com [stemcell.com]

2. researchgate.net [researchgate.net]

3. Recommended Standard Method for Isolating Mononuclear Cells [sigmaaldrich.com]

4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

5. stemcell.com [stemcell.com]

6. avrokbio.com [avrokbio.com]

7. static.miltenyibiotec.com [static.miltenyibiotec.com]

8. hiv-forschung.de [hiv-forschung.de]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1253265?utm_src=pdf-body-img
https://www.benchchem.com/product/b1253265?utm_src=pdf-body-img
https://www.benchchem.com/product/b1253265?utm_src=pdf-custom-synthesis
https://www.stemcell.com/media/files/manual/MA28921-Buffy_Coat_Procedure_RosetteSep.pdf
https://www.researchgate.net/post/Why_my_buffy_coat_stay_on_top_of_the_Ficoll_after_30min_of_centrifugation
https://www.sigmaaldrich.com/JP/ja/technical-documents/protocol/clinical-testing-and-diagnostics-manufacturing/hematology/recommended-standard-method
https://cdn.cytivalifesciences.com/api/public/content/digi-16156-pdf
https://www.stemcell.com/isolating-mononuclear-cells-from-whole-blood-by-density-gradient-centrifugation.html
https://avrokbio.com/streamlining-pbmc-isolation-key-considerations-for-ficoll-processing/
https://static.miltenyibiotec.com/asset/150655405641/document_octemlbj1d3b395nto9qdj5b48?content-disposition=inline
http://hiv-forschung.de/wp-content/uploads/13-00-PBMC-ISOLATION-FICOLL-HIV-.pdf
https://www.researchgate.net/post/Low_yield_from_PBMC_Whats_going_wrong
https://www.researchgate.net/post/Why-do-I-get-low-PBMCs-yield-from-leukocyte-reduction-filters
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. tandfonline.com [tandfonline.com]

14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

15. reprocell.com [reprocell.com]

To cite this document: BenchChem. [Technical Support Center: Troubleshooting the Buffy
Coat Layer in Ficoll Tubes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1253265#troubleshooting-the-buffy-coat-layer-in-
ficoll-tubes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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